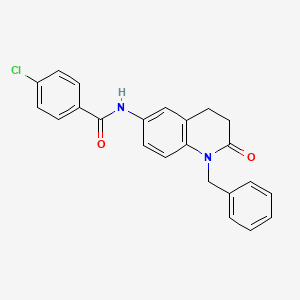
7-(Trifluoromethoxy)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Trifluoromethoxy)-1H-indazole is a chemical compound that contains an indazole ring, which is a type of nitrogen-containing heterocycle, with a trifluoromethoxy group attached . The trifluoromethoxy group is a chemical group –O– CF3. It can be seen as a methoxy group –O– CH3 whose hydrogen atoms are replaced by fluorine atoms .
Scientific Research Applications
Supramolecular Interactions and Coordination Chemistry
The research on triazoles, a class to which 7-(Trifluoromethoxy)-1H-indazole is closely related, has shown significant interest due to their unique supramolecular interactions. These interactions enable applications in supramolecular and coordination chemistry, where the nitrogen-rich triazole and its derivatives, including indazole variants, facilitate complexation of anions through hydrogen and halogen bonding. This capability is critical for developing novel materials and sensors, demonstrating the potential of such compounds in creating innovative chemical frameworks (Schulze & Schubert, 2014).
Structural Studies and Molecular Interactions
The structure and supramolecular interactions of NH-indazoles, including those substituted with trifluoromethyl groups, have been extensively studied. X-ray crystallography of these compounds reveals detailed insights into their crystal packing, hydrogen bonding, and other non-covalent interactions, which are foundational for designing compounds with tailored physical and chemical properties. Such studies are essential for understanding the behavior of these molecules in various environments and for the rational design of materials and drugs (Teichert et al., 2007).
Anticancer and Antioxidant Activities
Amide-linked 1,4-disubstituted 1,2,3-triazoles, synthesized through click chemistry approaches, have been explored for their anticancer and antioxidant activities. This research highlights the versatility of triazole derivatives in medicinal chemistry, where modifications to the core structure can lead to significant bioactivity. Such compounds have shown promising results against various cancer cell lines and in antioxidant assays, indicating their potential as therapeutic agents (Kaushik et al., 2021).
Synthesis and Chemical Reactivity
The synthesis of 7-substituted or 3,7-disubstituted 1H-indazoles demonstrates the chemical versatility and reactivity of the indazole core. These compounds serve as potent building blocks for further chemical modifications, enabling the creation of a wide array of derivatives with potential applications in drug development, materials science, and as ligands in catalysis. The efficient synthesis of such scaffolds is crucial for advancing research and development in various chemical domains (Cottyn et al., 2007).
Mechanism of Action
Target of Action
It’s structurally similar to flometoquin , a novel insecticide that targets a variety of thrips species at the nymphal and adult stages .
Mode of Action
Flometoquin, a compound with a similar structure, acts as a mitochondrial complex iii electron transport inhibitor at the qi site
Biochemical Pathways
Given its potential similarity to Flometoquin, it might affect the electron transport chain in mitochondria . .
Result of Action
If it acts similarly to flometoquin, it might demonstrate strong and quick insecticidal action against certain species through contact and feeding activity .
Action Environment
The development of a union strategy for a non-toxic environment that is conducive to innovation and the development of sustainable substitutes, including non-chemical solutions, is underway . This could potentially impact the use and effectiveness of such compounds in the future.
properties
IUPAC Name |
7-(trifluoromethoxy)-1H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)14-6-3-1-2-5-4-12-13-7(5)6/h1-4H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKMFEHAKWBEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid](/img/structure/B2841531.png)
![Methyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate dihydrobromide](/img/structure/B2841532.png)
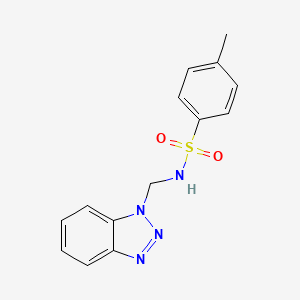
![N-benzyl-3-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2841536.png)
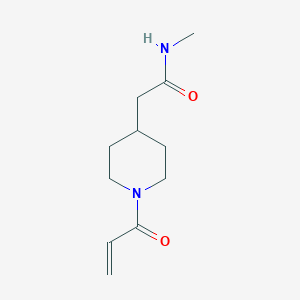
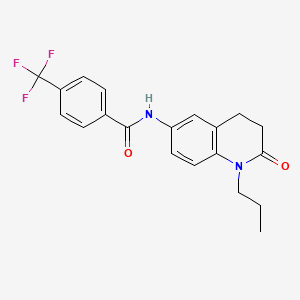
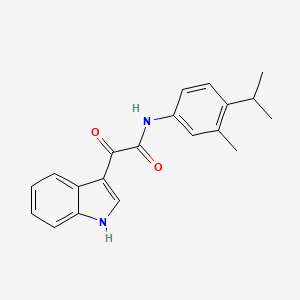
![1-({1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2841542.png)
![[[2-(3-Methyl-1-adamantyl)acetyl]amino]urea](/img/structure/B2841545.png)
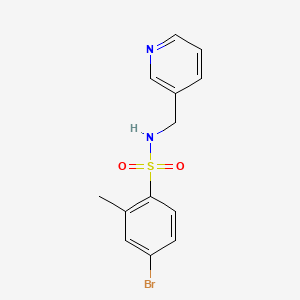
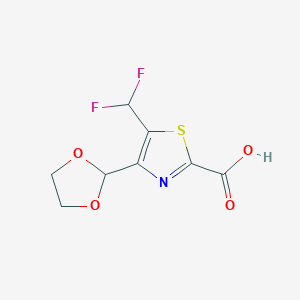
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2841549.png)
